
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is an organobromine compound with the molecular formula C12H16Br2O and a molecular weight of 336.06 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring . The reaction conditions often include the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4) to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .
Scientific Research Applications
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and their interactions with brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating reactions with nucleophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(tert-butoxymethyl)benzene: Similar in structure but with a tert-butoxy group instead of a sec-butoxy group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of a sec-butoxy group.
Uniqueness
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is unique due to its specific substitution pattern and the presence of both bromine and sec-butoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H16Br2O |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-1-butan-2-yloxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-3-9(2)15-12(8-13)10-6-4-5-7-11(10)14/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
XWYMRNJHESFCOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





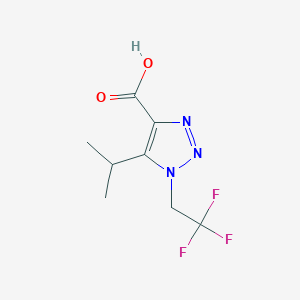
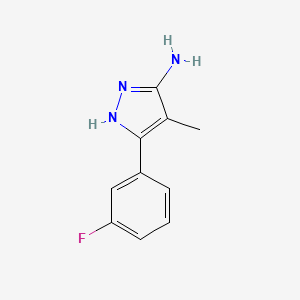
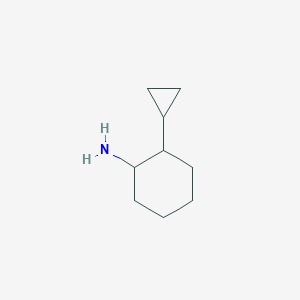
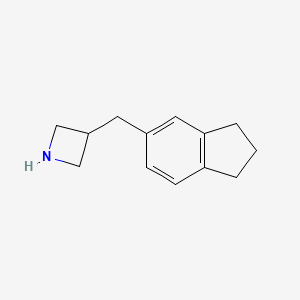
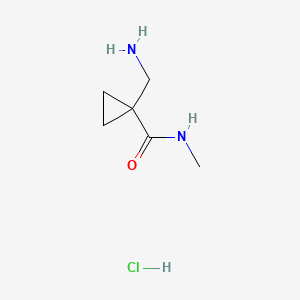
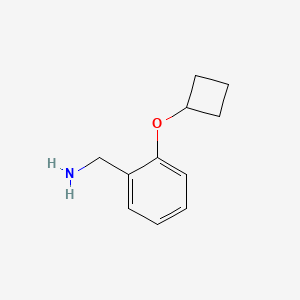
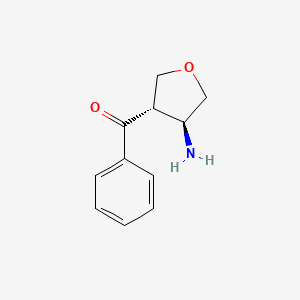
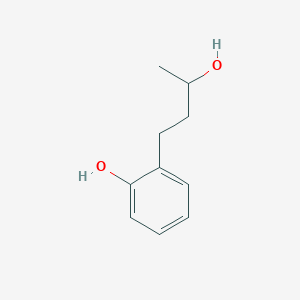
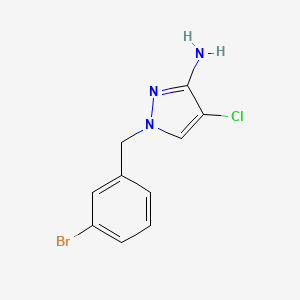
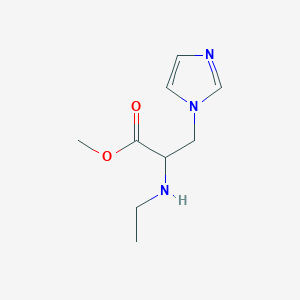
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
